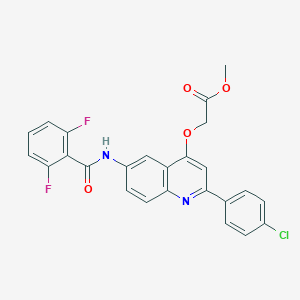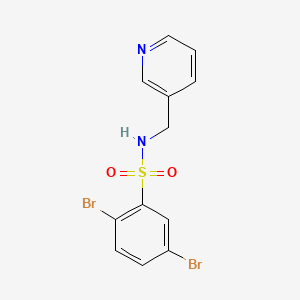![molecular formula C22H22N4O B2582214 N-(1-metoxipropan-2-il)-5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-amina CAS No. 477225-89-1](/img/structure/B2582214.png)
N-(1-metoxipropan-2-il)-5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been studied for their potential as antitubercular agents . The most potent derivative in this class is N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of these compounds involves a 7H-Pyrrolo[2,3-d]pyrimidine core with various substitutions . The specific molecular structure of “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” was not detailed in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are related to their drug-likeness. All the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400 . The specific physical and chemical properties of “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” were not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
Inhibidor de CDK2
El compuesto se puede utilizar como un inhibidor de CDK2. La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva .
Inhibidor de la proteína quinasa B (PKB/Akt)
El compuesto también se puede utilizar como un inhibidor de la proteína quinasa B (PKB/Akt). PKB es un componente importante de las vías de señalización intracelular que regulan el crecimiento y la supervivencia. La señalización a través de PKB a menudo está desregulada en el cáncer, y los inhibidores de PKB, por lo tanto, tienen potencial como agentes antitumorales .
Inhibidor de RIPK1
Este compuesto inhibió potentemente RIPK1 con una afinidad de unión (KD) de 0,004 μM y un valor de IC50 enzimático de 0,011 μM, y también mostró una buena selectividad de quinasa .
Prevención de la necroptosis
Podría proteger eficazmente las células de la necroptosis y atenuar la muerte celular necrótica de las células endoteliales vasculares inducida por las células tumorales tanto in vitro como in vivo .
Inhibidor de la quinasa inductora de NF-κB (NIK)
El compuesto se puede utilizar como un inhibidor de la quinasa inductora de NF-κB (NIK). NIK es un regulador clave de la vía de NF-κB no canónica, que controla el desarrollo de órganos linfoides, la maduración y activación de células B y la diferenciación de osteoclastos .
Tratamiento de la psoriasis
El compuesto se puede utilizar para el tratamiento de la psoriasis. La psoriasis es una enfermedad crónica de la piel caracterizada por parches rojos cubiertos de escamas blancas, y está causada por un sistema inmunológico hiperactivo .
Mecanismo De Acción
Target of Action
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The interaction of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with its target, CDK6, results in the inhibition of this kinase . This compound has been shown to have potent antitumor activities and good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 by N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine affects the cell cycle regulation and transcription pathways . This leads to downstream effects such as the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .
Pharmacokinetics
The compound’s potent antitumor activities suggest that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The result of the action of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the inhibition of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation .
Safety and Hazards
The safety and hazards of these compounds are related to their cytotoxicity. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was found to be non-cytotoxic to the Vero cell line . The specific safety and hazards of “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” were not detailed in the retrieved papers.
Direcciones Futuras
The future directions for these compounds involve further exploration of their potential as antitubercular agents. The development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone . The specific future directions for “N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” were not detailed in the retrieved papers.
Análisis Bioquímico
Biochemical Properties
Pyrimidine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This process is a crucial part of many cellular functions, including signal transduction, cell division, and metabolism .
Cellular Effects
It is known that pyrimidine derivatives can have significant impacts on various types of cells and cellular processes . For example, some pyrimidine derivatives have been found to inhibit the growth of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms . For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage . For instance, some compounds may exhibit threshold effects, where they only start to have an effect above a certain dosage. Additionally, high doses of some compounds can lead to toxic or adverse effects .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16(14-27-2)25-21-20-19(17-9-5-3-6-10-17)13-26(22(20)24-15-23-21)18-11-7-4-8-12-18/h3-13,15-16H,14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOWPIBFDJTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)
![3-[(3-Chlorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2582140.png)
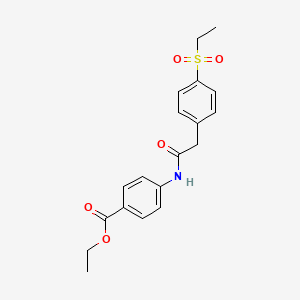
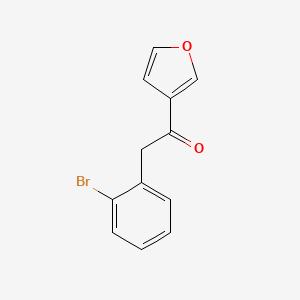
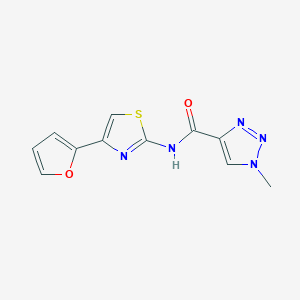
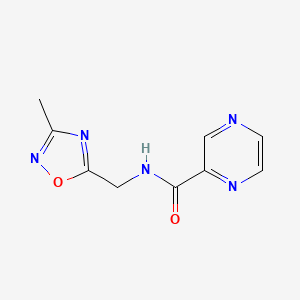

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
